molecular formula C21H22N2O4 B7545613 N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

货号 B7545613
分子量: 366.4 g/mol
InChI 键: FWBVHSNMBABWRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide, also known as EOPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

作用机制

The mechanism of action of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. Akt and mTOR are proteins that play a crucial role in cell growth and survival, and their dysregulation is often associated with cancer. N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide inhibits Akt and mTOR by binding to their active sites, thereby blocking their downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo, with a mechanism of action that involves the inhibition of the Akt/mTOR signaling pathway. In addition, N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One advantage of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research and development of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide. One direction is to explore the potential of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide as a combination therapy with other cancer drugs. Another direction is to investigate the use of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide in the treatment of other diseases, such as inflammatory disorders. Finally, further studies are needed to optimize the synthesis method of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide and improve its solubility for in vivo applications.
Conclusion:
In conclusion, N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its potent antitumor activity and mechanism of action make it a promising candidate for the development of new cancer therapies. Further research is needed to explore the full potential of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide and optimize its synthesis and solubility for in vivo applications.

合成方法

The synthesis of N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide involves the reaction between 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid and N-ethylglycine ethyl ester hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then treated with hydroxylamine hydrochloride to yield the final product.

科学研究应用

N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide exhibits potent antitumor activity in vitro and in vivo, with a mechanism of action that involves the inhibition of the Akt/mTOR signaling pathway. N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

属性

IUPAC Name

N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-22-20(24)14(2)23-21(25)19-17(13-26-15-9-5-4-6-10-15)16-11-7-8-12-18(16)27-19/h4-12,14H,3,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBVHSNMBABWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)C1=C(C2=CC=CC=C2O1)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。